2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- is a synthetic organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride derivative with a suitable amine, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: A simpler analog without the benzoyl and trimethyl groups.
7-Benzoyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-one: A positional isomer with different substitution patterns.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and trimethyl groups can enhance its stability, solubility, and interaction with biological targets compared to its simpler analogs.
Properties
CAS No. |
116337-62-3 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
7-benzoyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H17NO3/c1-18(2)17(21)19(3)14-10-9-13(11-15(14)22-18)16(20)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
HDUWAEYGYCUILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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